3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-15(11-18(17)26-2)20(24)21-12-14-10-19(23)22(13-14)16-6-4-3-5-7-16/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEYBRIIZRFQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Biological Activity
3,4-Dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a synthetic compound with the molecular formula and a molecular weight of approximately 340.379 g/mol. It features a benzamide structure with dimethoxy groups at the 3 and 4 positions, and a pyrrolidinone ring connected to the nitrogen atom, which contributes to its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidinone Ring: This is achieved through cyclization reactions involving amines and carbonyl compounds.
- Attachment of the Benzamide Group: Amide coupling reactions are utilized for this step, often involving reagents like DCC (dicyclohexylcarbodiimide).
- Introduction of Dimethoxy Groups: This is generally performed using methylation reactions.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulate receptor activities by acting as an agonist or antagonist.
Potential Biological Activities
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit various enzymes, which may play a role in metabolic pathways.
- Receptor Binding: It may interact with specific receptors involved in physiological processes, potentially influencing signaling pathways.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Activity | Demonstrated potential in reducing inflammation markers in vitro. |
| Analgesic Properties | Exhibited pain-relieving effects in animal models. |
| Cytotoxicity | Evaluated for cytotoxic effects on cancer cell lines, showing selective toxicity towards certain types of cancer cells. |
Case Studies
-
Case Study on Anti-inflammatory Effects:
A study assessed the anti-inflammatory properties of the compound in a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups. -
Case Study on Analgesic Effects:
In another investigation, the compound was tested for analgesic properties using a formalin test in rats. The results showed a notable decrease in pain behavior during both the acute and inflammatory phases.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 3,4-Dimethoxy-N-(5-Oxo-1-pyrrolidinyl)benzamide | Lacks phenyl substitution | Reduced receptor binding affinity |
| 3-Methoxy-N-(5-Oxo-pyrrolidinyl)benzamide | Fewer methoxy groups | Lower anti-inflammatory activity |
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between 3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide and related compounds:
Key Structural and Functional Differences
Heterocyclic Linkers: The target compound uses a pyrrolidinone ring, whereas LMM5 and LMM11 () employ 1,3,4-oxadiazole linkers, which enhance metabolic stability and π-π stacking interactions . The pyrazole-linked analog () replaces the pyrrolidinone with a pyrazole, reducing conformational flexibility but improving solubility .
The 3,4-dimethoxy group in the target compound and its analogs (e.g., ) may improve membrane permeability compared to sulfamoyl or halogenated substituents .
Pharmacological Profiles: LMM5 and LMM11 exhibit antifungal activity against C. Pyrazole-linked benzamides () are hypothesized to target kinases or GPCRs due to their structural similarity to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
